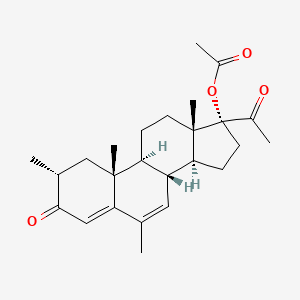

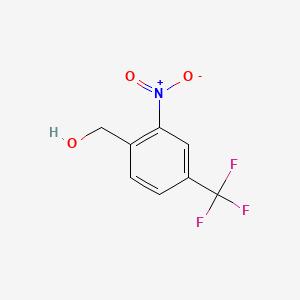

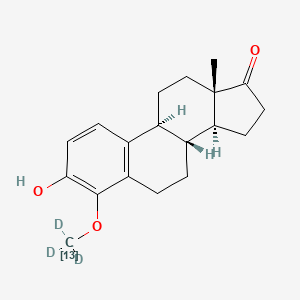

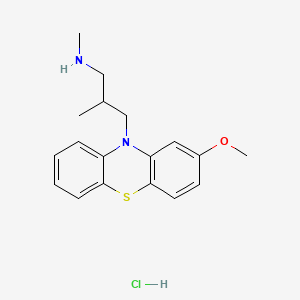

![molecular formula C12H6Cl3NO3 B588572 1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-58-0](/img/structure/B588572.png)

1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Trichlorobenzene is an organochlorine compound, one of three isomers of trichlorobenzene. It is a derivative of benzene with three chloride substituents. It is a colorless liquid used as a solvent for a variety of compounds and materials .

Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex due to the presence of multiple nitro and chloro groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro and chloro groups. These groups are electron-withdrawing, which would affect the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and chloro groups. For example, 1,2,4-trichlorobenzene is a colorless liquid with a density of 1.46 g/cm³ .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Compounds

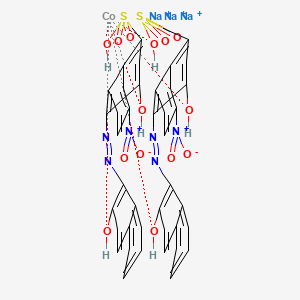

- Research on the synthesis and characterization of binuclear Zn(II) complex of symmetrical potentially pentadentate Schiff base ligand highlights the potential for creating complex compounds with specific chemical functionalities. These compounds are characterized by methods such as FT-IR, 1H NMR, and mass spectrometry, indicating a detailed approach to understanding molecular structures (Dehghani-Firouzabadi & Alizadeh, 2016).

Catalytic and Oxidation Reactions

- Studies on tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrate its use as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This research shows the compound's applications in activating arenes, olefins, and ketones for various synthetic pathways, offering a new perspective on recyclable catalysts (Thorat, Bhong, & Karade, 2013).

Crystal Structure Determination

- The crystal structure determination of a series of benzene derivatives, including compounds with various functional groups, is crucial for understanding the molecular geometry and potential interactions in larger molecular assemblies. Such structural data can be pivotal for designing new materials or compounds with desired properties (Goubitz et al., 1999).

Electrosynthesis Applications

- Research on the electrosynthesis of certain chlorophenoxy compounds highlights the versatility of electrochemical methods in producing key intermediates for further chemical synthesis. Such processes can be optimized for efficiency and selectivity, contributing to advancements in green chemistry (Thirunavukkarasu, 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene involves the synthesis of intermediate compounds and their subsequent reactions to form the final product.", "Starting Materials": [ "2,3,6-trichlorophenol", "4-nitrophenol", "2-bromo-5-nitrophenol", "4-bromo-2-(2,3,6-trichlorophenoxy)nitrobenzene", "1,2,4-trichloro-3-nitrobenzene" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-5-nitrophenol by reacting 4-nitrophenol with bromine in the presence of a catalyst", "Step 2: Synthesis of 4-bromo-2-(2,3,6-trichlorophenoxy)nitrobenzene by reacting 2,3,6-trichlorophenol with 4-bromo-2-nitrophenol in the presence of a base", "Step 3: Synthesis of 1,2,4-trichloro-3-nitrobenzene by reacting 2,3,6-trichlorophenol with nitric acid", "Step 4: Synthesis of the final product by reacting 1,2,4-trichloro-3-nitrobenzene with 2-bromo-5-nitrophenol and 4-bromo-2-(2,3,6-trichlorophenoxy)nitrobenzene in the presence of a catalyst and a base" ] } | |

Número CAS |

142022-58-0 |

Fórmula molecular |

C12H6Cl3NO3 |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

1,2,4-trichloro-3-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl3NO3/c13-9-5-6-10(14)12(11(9)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H |

Clave InChI |

ANENTINYATZARC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=CC(=C4Cl)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)